2-Borono-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-borono-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMLMMRXRIGREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592148 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-62-7 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Carboxy-5-fluorophenylboronic Acid

This guide provides a comprehensive technical overview of 2-Carboxy-5-fluorophenylboronic acid, a versatile building block in modern synthetic chemistry. With the CAS Number 874290-62-7 , this compound is also known by its synonym, 2-Borono-4-fluorobenzoic acid[1][2][3]. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, applications, and handling.

Core Compound Identification and Properties

2-Carboxy-5-fluorophenylboronic acid is a key reagent, particularly valued for its trifunctional nature, incorporating a carboxylic acid, a boronic acid, and a fluorine atom on a phenyl ring. This unique combination of functional groups provides a powerful tool for the synthesis of complex molecular architectures.

Physicochemical Data

The fundamental properties of 2-Carboxy-5-fluorophenylboronic acid are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| CAS Number | 874290-62-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₆BFO₄ | [2][3] |

| Molecular Weight | 183.93 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% | [2] |

| Synonyms | This compound | [1][3] |

Structural Representation

The structural arrangement of the functional groups is critical to the reactivity and utility of the molecule. The fluorine atom, being electron-withdrawing, influences the acidity of both the carboxylic and boronic acid moieties, which is a key consideration in reaction optimization.

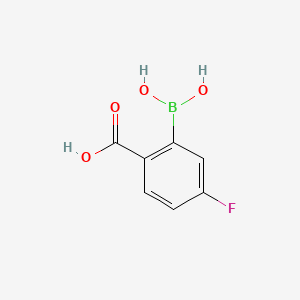

Caption: Molecular structure of 2-Carboxy-5-fluorophenylboronic acid.

Synthesis and Manufacturing

While multiple synthetic routes to arylboronic acids exist, a common and effective strategy for preparing substituted phenylboronic acids involves the use of organolithium or Grignard reagents followed by reaction with a trialkyl borate.

General Synthetic Pathway

A plausible and widely utilized approach for the synthesis of compounds like 2-Carboxy-5-fluorophenylboronic acid begins with a suitably substituted brominated precursor. The causality behind this choice is the reliability of lithium-halogen exchange to generate the key organometallic intermediate.

Caption: Generalized synthetic workflow for 2-Carboxy-5-fluorophenylboronic acid.

Illustrative Synthesis Protocol

The following protocol is a representative example of how related fluorinated phenylboronic acids are synthesized and can be adapted for the target molecule. This self-validating system includes in-process checks to ensure the reaction is proceeding as expected.

-

Starting Material Preparation: Begin with a protected form of 4-bromo-3-fluorobenzoic acid, for instance, the methyl ester, to prevent interference from the acidic proton of the carboxyl group during the formation of the organometallic reagent.

-

Organometallic Intermediate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the protected starting material in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Slowly add a solution of an organolithium reagent, such as n-butyllithium, dropwise. The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR to check for deuterium incorporation.

-

Borylation Step: To the freshly prepared organolithium species, add a trialkyl borate (e.g., trimethyl borate) dropwise, maintaining the low temperature. This step forms the boronate ester intermediate.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis and Deprotection: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). This hydrolyzes the boronate ester to the boronic acid and simultaneously removes the ester protecting group from the carboxylic acid.

-

Workup and Purification: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 2-Carboxy-5-fluorophenylboronic acid.

Key Applications in Chemical Synthesis

The primary utility of 2-Carboxy-5-fluorophenylboronic acid is as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2-Carboxy-5-fluorophenylboronic acid serves as the organoboron partner in these reactions, enabling the introduction of the 2-carboxy-5-fluorophenyl moiety into a target molecule.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 2-Carboxy-5-fluorophenylboronic acid, CasNo.874290-62-7 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Carboxy-5-fluorophenylboronic acid | [frontierspecialtychemicals.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Welcome To Phion Chemicals [phionchemicals.com]

An In-depth Technical Guide to 2-Borono-4-fluorobenzoic Acid: Structure, Synthesis, and Application

Abstract: 2-Borono-4-fluorobenzoic acid stands as a pivotal building block in modern medicinal chemistry and materials science. Its trifunctional molecular architecture—featuring a boronic acid, a fluorine atom, and a carboxylic acid on a phenyl ring—offers a versatile platform for complex molecular synthesis. This guide provides a comprehensive technical overview of its molecular structure, elucidated through spectroscopic analysis, its principal synthetic pathways, and its critical role as a reactant in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity, and alter lipophilicity, ultimately leading to more effective and safer therapeutic agents.[2]

Arylboronic acids, meanwhile, are indispensable partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of diverse reactants.[4]

This compound merges these two powerful concepts. The presence of the boronic acid group facilitates C-C bond formation, the fluorine atom provides the benefits of strategic fluorination, and the carboxylic acid group offers an additional reactive handle for amide bond formation or other derivatizations. This unique combination makes it a highly sought-after intermediate for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct molecular structure and resulting chemical properties.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 481702-83-2 | - |

| Molecular Formula | C₇H₆BFO₄ | - |

| Molecular Weight | 183.93 g/mol | - |

| Appearance | Typically a white to off-white solid | [4] |

| pKa | Estimated ~3-4 (carboxylic acid), ~8-9 (boronic acid) | General Knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [4] |

Structural Analysis

The molecule consists of a benzene ring substituted with three key functional groups:

-

Carboxylic Acid (-COOH) at C1: This group is acidic and planar. Its ortho-position to the boronic acid group can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity.

-

Boronic Acid (-B(OH)₂) at C2: This group is the reactive center for Suzuki-Miyaura coupling. It is known to exist in equilibrium with its trimeric anhydride form, a boroxine, especially in the solid state. The boron atom is a Lewis acid, a property crucial for the transmetalation step in the catalytic cycle.

-

Fluorine (-F) at C4: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can affect the rates of cross-coupling reactions.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The aromatic region would display complex splitting patterns for the three protons due to ³J (H-H), ⁴J (H-H), and through-space H-F couplings. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), while the two boronic acid protons would also be a broad, exchangeable singlet.

-

¹³C NMR Spectroscopy: Seven distinct carbon signals are expected. The carboxyl carbon (~165-170 ppm) and the carbon attached to the boron (C-B) would be identifiable. The carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF ≈ 250 Hz), a hallmark of organofluorine compounds.

-

¹⁹F NMR Spectroscopy: A singlet or a narrowly split multiplet would be observed, with a chemical shift characteristic of an aryl fluoride.

-

¹¹B NMR Spectroscopy: A broad singlet around 20-30 ppm is characteristic of a trigonal planar arylboronic acid.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid dimer, a sharp C=O stretch (~1700 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and a C-F stretch (~1250 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would likely show a prominent [M-H]⁻ peak corresponding to the deprotonated carboxylate. The mass spectrum would also confirm the molecular weight and isotopic distribution pattern characteristic of boron.

Synthesis and Purification

The most common and efficient method for synthesizing this compound is via a palladium-catalyzed Miyaura borylation of its corresponding aryl halide precursor, 2-bromo-4-fluorobenzoic acid.[8][9]

Miyaura Borylation: A General Overview

This reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form a boronate ester.[3] This ester can then be hydrolyzed to the desired boronic acid. The process is valued for its tolerance of various functional groups, including the carboxylic acid present in the substrate.[10]

The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This protocol is illustrative. Researchers must consult primary literature and conduct their own risk assessments before performing any experiment.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).

-

Solvent Addition: Add anhydrous solvent, such as 1,4-dioxane or DMSO, via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Hydrolysis: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This step hydrolyzes the pinacol ester to the boronic acid.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Applications: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl or heteroaryl-aryl structures.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]

Sources

- 1. far-chemical.com [far-chemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 5. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Bromo-4-fluorobenzoic acid(1006-41-3) IR Spectrum [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Borono-4-fluorobenzoic Acid: Properties, Reactivity, and Applications in Modern Synthesis

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Research and Development

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable. Among these, 2-Borono-4-fluorobenzoic acid (CAS No. 874290-62-7) emerges as a particularly significant intermediate. Its trifunctional nature—possessing a carboxylic acid, a boronic acid, and a fluorine substituent on an aromatic ring—offers a versatile platform for creating complex molecular architectures.

This guide provides an in-depth examination of the physical and chemical properties of this compound, also known by its systematic name, 2-carboxy-5-fluorophenylboronic acid.[1][2][3] We will delve into its structural attributes, characteristic reactivity, and provide field-proven insights into its application, particularly in the context of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic advantages offered by this powerful building block.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from designing reaction conditions to developing purification strategies. This compound is a solid at room temperature, and its key physical data are summarized below.

Structural and General Properties

The molecule's structure, featuring ortho- and para-substituents relative to the fluorine atom, dictates its reactivity and physical characteristics.

Caption: Molecular structure of this compound.

Tabulated Physical Data

The following table consolidates the available quantitative data for this compound. It is critical to note that while some properties are experimentally determined, others, such as the pKa, are predicted values and should be treated as estimations.

| Property | Value | Source(s) |

| CAS Number | 874290-62-7 | [1][4][5] |

| Molecular Formula | C₇H₆BFO₄ | [1] |

| Molecular Weight | 183.93 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 236 - 240 °C | [1] |

| Boiling Point | 414.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.49 g/cm³ (Predicted) | [4] |

| pKa (acid dissociation constant) | 4.25 ± 0.36 (Predicted) | [6] |

| Flash Point | 204.7 °C (Predicted) | [4] |

| Refractive Index | 1.559 (Predicted) | [4] |

| Solubility | Data not readily available | [7] |

Expert Insight: The high melting point suggests a stable crystalline lattice, likely involving intermolecular hydrogen bonding via the carboxylic acid and boronic acid moieties. The predicted pKa is influenced by the electron-withdrawing effects of both the fluorine atom and the boronic acid group, making the carboxylic acid proton moderately acidic. The general insolubility in nonpolar solvents and potential solubility in polar organic solvents should be anticipated.

Part 2: Chemical Properties and Reactivity Profile

The synthetic utility of this compound is primarily derived from the reactivity of its boronic acid group in palladium-catalyzed cross-coupling reactions.

Stability and Storage

Boronic acids, as a class, can be susceptible to dehydration to form cyclic boroxines or degradation via protodeboronation, especially under harsh acidic or basic conditions.[8]

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.[7]

-

Thermal Stability: The compound is chemically stable under standard ambient conditions.[9]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

The Suzuki-Miyaura Coupling Reaction

The cornerstone of boronic acid chemistry is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[11] In this reaction, the organoboronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding reaction optimization and potential side reactions.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Self-Validating System:

-

Inert Atmosphere: The use of a Schlenk line and proper degassing is critical. Palladium(0) catalysts are oxygen-sensitive, and their deactivation to palladium black is a common failure mode. [12]* Monitoring: Regular monitoring by TLC or LC-MS provides real-time validation of reaction progress, allowing for adjustments to time and temperature and confirming the consumption of starting materials.

-

Acidic Workup: The final acidification step is crucial to ensure the carboxylic acid product is in its neutral, protonated form, which is more soluble in organic extraction solvents like ethyl acetate. [12]

Expected Spectroscopic Characteristics

While experimental spectra for CAS 874290-62-7 are not widely published, the expected characteristics can be inferred from its structure and data on analogous compounds.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, also exchangeable with D₂O. Its chemical shift can vary significantly with concentration and solvent.

-

Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets, influenced by H-H and H-F coupling. The fluorine at C4 will cause splitting on the adjacent protons at C3 and C5.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the boron (C2) will be broad due to the quadrupolar boron nucleus. The carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller multi-bond C-F couplings.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. A sharper O-H stretch from the boronic acid may also be present around 3200-3600 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive boronic acid handle, a versatile carboxylic acid group, and a modulating fluorine atom makes it an enabling reagent for accessing novel chemical space in pharmaceutical and materials science discovery. A disciplined, mechanistically informed approach to its use, particularly in Suzuki-Miyaura cross-coupling, allows researchers to reliably construct complex molecular targets. The data and protocols presented in this guide serve as a comprehensive foundation for the successful application of this potent synthetic tool.

References

-

GHS SDS for CAS 874290-62-7, XiXisys. (URL: [Link])

-

This compound, Chem-Express. (URL: [Link])

-

2-Carboxy-5-fluorobenzeneboronic acid CAS 874290-62-7, Molbase. (URL: [Link])

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids, ResearchGate. (URL: [Link])

-

FT-IR spectrum of 4-vinylphenyl boronic acid, ResearchGate. (URL: [Link])

-

Suzuki Coupling, Organic Chemistry Portal. (URL: [Link])

-

2-carboxy-5-fluorophenylboronic acid (C7H6BFO4), PubChemLite. (URL: [Link])

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information, The Royal Society of Chemistry. (URL: [Link])

-

2-Carboxy-5-fluorophenylboronic acid, Phion Chemicals. (URL: [Link])

-

4-Carboxy-3-fluorophenylboronic acid, PubChem. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives, Molecules. (URL: [Link])

-

Oxalic acid, PubChem. (URL: [Link])

-

13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles, ResearchGate. (URL: [Link])

-

p-FLUOROBENZOIC ACID, Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound, Global Scientific Journal. (URL: [Link])

-

Safety Data Sheet: Oxalic acid dihydrate, Carl Roth. (URL: [Link])

-

Supporting Information, The Royal Society of Chemistry. (URL: [Link])

-

Masking Boronic Acids for Suzuki Coupling, YouTube. (URL: [Link])

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential, ResearchGate. (URL: [Link])

-

4-Fluorophenylboronic acid, PubChem. (URL: [Link])

-

General Catalog of Kanto Reagents, Chemicals & Biologicals, Kanto Chemical Co., Inc. (URL: [Link])

-

2-Fluorophenylboronic acid, PubChem. (URL: [Link])

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 874290-62-7 Name: [xixisys.com]

- 2. 874290-62-7 CAS MSDS (2-Carboxy-5-fluorobenzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Carboxy-5-fluorobenzeneboronic acid | 874290-62-7 [chemicalbook.com]

- 4. 2-borono-4-fluorobenzoic acid874290-62-7,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. CAS:1072951-40-6, 2-(乙氧基羰基)-4-氟苯硼酸-毕得医药 [bidepharm.com]

- 10. fishersci.com [fishersci.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Borono-4-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Borono-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a boronic acid and a fluorine atom ortho to a carboxylic acid on a benzene ring, presents specific synthetic challenges and opportunities. This document explores two primary, field-proven strategies for its synthesis: Directed ortho-Lithiation (DoM) and Iridium-Catalyzed C-H Borylation. Each method is detailed with step-by-step protocols, mechanistic insights, and a discussion of the critical parameters that ensure success. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile compound in their work.

Introduction: The Significance of this compound

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound is a particularly interesting derivative due to the confluence of three key functional groups. The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carboxylic acid group provides a point for further derivatization and can also influence the molecule's physical and biological properties. The ortho relationship between the boronic acid and carboxylic acid groups can be exploited for the synthesis of complex heterocyclic systems.

This guide will focus on the practical synthesis of this target molecule, providing the necessary detail for replication in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of this compound requires the regioselective introduction of a boronic acid group onto the 4-fluorobenzoic acid scaffold. The two most effective strategies to achieve this are:

-

Directed ortho-Lithiation (DoM): This classic approach utilizes the directing ability of the carboxylic acid group (as a carboxylate) to facilitate deprotonation at the adjacent ortho position, followed by quenching with a boron electrophile.

-

Iridium-Catalyzed C-H Borylation: A more modern approach that leverages a transition metal catalyst to directly and selectively replace a carbon-hydrogen bond with a carbon-boron bond.

The choice between these methods will depend on factors such as available starting materials, scalability, and tolerance to specific functional groups.

Synthesis via Directed ortho-Lithiation (DoM)

The DoM strategy is a powerful method for the functionalization of aromatic rings. In the case of this compound, the carboxylic acid group is first deprotonated to form a lithium carboxylate, which then directs a second equivalent of an organolithium reagent to deprotonate the ortho C-H bond. The resulting dianion is then quenched with a trialkyl borate ester to introduce the boron functionality.

Mechanistic Rationale

The carboxylic acid group is a potent directing group in its deprotonated form. The lithium cation of the organolithium base coordinates to the carboxylate, bringing the base in close proximity to the ortho proton and facilitating its abstraction. This intramolecularly assisted deprotonation is significantly faster than random deprotonation of other C-H bonds on the aromatic ring.

Experimental Protocol

Reaction Scheme:

Figure 1: Synthesis of this compound via Directed ortho-Lithiation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.24 | 3.3 mL | 22.0 mmol |

| sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane | - | 15.7 mL | 22.0 mmol |

| Triisopropyl borate | 188.08 | 3.5 mL | 15.0 mmol |

| Hydrochloric acid (HCl), 2 M aqueous | - | As needed | - |

| Diethyl ether | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous magnesium sulfate | - | For drying | - |

Procedure:

-

Preparation of the Reaction Vessel: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol).

-

Dissolution and Cooling: Add anhydrous THF (50 mL) and TMEDA (3.3 mL, 22.0 mmol). Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add sec-butyllithium (15.7 mL of a 1.4 M solution in cyclohexane, 22.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may become thick. Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Borylation: To the resulting dianion solution, add triisopropyl borate (3.5 mL, 15.0 mmol) dropwise over 15 minutes, maintaining the temperature at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Aqueous Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 2 M HCl until the pH is approximately 1-2.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as water or an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Synthesis via Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and highly regioselective method for the synthesis of arylboronic esters.[2] This approach offers the advantage of directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials. The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered position. However, with appropriate ligands, electronic effects can be harnessed to direct the borylation to a specific position.[3] For 4-fluorobenzoic acid, the ortho position to the fluorine atom is sterically accessible and electronically activated for C-H activation.

Mechanistic Considerations

The catalytic cycle is believed to involve an iridium(III) active species that undergoes oxidative addition into a C-H bond of the substrate. Subsequent reductive elimination then furnishes the borylated product and regenerates the active catalyst. The choice of ligand is crucial for both catalytic activity and regioselectivity. Bipyridine-based ligands are commonly employed in these transformations.

Experimental Protocol

Reaction Scheme:

Figure 2: Synthesis of this compound via Iridium-Catalyzed C-H Borylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzoic Acid | 140.11 | 1.40 g | 10.0 mmol |

| [Ir(OMe)COD]₂ | 662.7 | 166 mg | 0.25 mmol |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 268.4 | 134 mg | 0.50 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.81 g | 15.0 mmol |

| Methyl tert-butyl ether (MTBE), anhydrous | 88.15 | 50 mL | - |

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(OMe)COD]₂ (166 mg, 0.25 mmol) and dtbpy (134 mg, 0.50 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: Add 4-fluorobenzoic acid (1.40 g, 10.0 mmol) and bis(pinacolato)diboron (3.81 g, 15.0 mmol) to the Schlenk tube.

-

Solvent Addition and Reaction: Add anhydrous MTBE (50 mL) and seal the Schlenk tube. Heat the reaction mixture to 80 °C and stir for 16-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC or GC-MS analysis of an aliquot.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. The residue contains the pinacol ester of the desired product.

-

Hydrolysis to Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic acid by stirring with a biphasic mixture of diethyl ether and 1 M HCl for several hours. After separation of the layers, the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound.

-

Purification: Purification can be achieved by recrystallization as described in the DoM protocol.

Comparison of Synthetic Routes

| Feature | Directed ortho-Lithiation (DoM) | Iridium-Catalyzed C-H Borylation |

| Starting Material | 4-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Key Reagents | sec-Butyllithium, Triisopropyl borate | Iridium catalyst, B₂pin₂ |

| Temperature | Cryogenic (-78 °C) | Elevated (80 °C) |

| Advantages | Well-established, high yields, uses relatively inexpensive reagents. | High regioselectivity, milder for some functional groups, avoids pyrophoric organolithiums. |

| Disadvantages | Requires cryogenic temperatures, use of pyrophoric organolithium reagents, sensitive to electrophilic functional groups. | Expensive iridium catalyst, may require ligand optimization, B₂pin₂ is a solid reagent. |

Conclusion

The synthesis of this compound can be effectively achieved through both Directed ortho-Lithiation and Iridium-Catalyzed C-H Borylation. The DoM approach is a robust and cost-effective method, provided the necessary equipment for handling cryogenic and pyrophoric reagents is available. The iridium-catalyzed route represents a more modern and often more functional-group-tolerant alternative, albeit at a higher initial cost for the catalyst. The choice of synthetic route will ultimately be dictated by the specific needs and capabilities of the laboratory. Both pathways provide access to this valuable building block, enabling further exploration of its potential in drug discovery and materials science.

References

- Ilies, L., & Nakamura, E. (2017). Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes.

-

MDPI. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PubMed Central. Retrieved from [Link]

-

Springer Nature. (2019). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. SpringerOpen. Retrieved from [Link]

-

ACS Publications. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A catalytic borylation/dehalogenation route to o-fluoro arylboronates. PubMed Central. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. PubMed. Retrieved from [Link]

-

Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Borylation. Retrieved from [Link]

-

ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Arkivoc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

J-STAGE. (n.d.). Thioxanthone synthesis from benzoic acid esters through directed ortho-lithiation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Borono-4-fluorobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Inherent Risks of a Versatile Building Block

2-Borono-4-fluorobenzoic acid is a bifunctional aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its utility stems from the presence of three key functional groups on a single phenyl ring: a boronic acid, a carboxylic acid, and a fluorine atom. This unique arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1] The boronic acid moiety serves as a versatile handle for forming new carbon-carbon bonds, the carboxylic acid provides a point for amide bond formation or other derivatization, and the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final compound.

However, the same reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing from data on structurally related molecules and the well-established chemistry of arylboronic acids. The protocols herein are designed to empower researchers to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.

Hazard Identification and Risk Profile

GHS Classification (Inferred)

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following likely classifications under the Globally Harmonized System (GHS).[2][3][4]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed (Potential) | Warning | GHS07 |

This classification is inferred from related compounds and should be treated as a minimum precaution. A comprehensive risk assessment should be performed before use.

Toxicological Profile and Routes of Exposure

The primary routes of exposure are inhalation of the powder, direct contact with skin and eyes, and ingestion.

-

Eye Contact : As with related fluorobenzoic acids, this compound is expected to cause serious eye irritation.[2][3][4] Contact can lead to redness, pain, and watering of the eyes.

-

Skin Contact : Causes skin irritation, which may manifest as redness, itching, and inflammation at the site of contact.[2][3][4]

-

Inhalation : Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing, sneezing, and a feeling of tightness in the chest.[3]

-

Ingestion : While specific data is lacking, related boronic acids are considered harmful if swallowed. Ingestion may cause irritation of the digestive tract.[3] It is also important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and therefore should be considered potentially genotoxic impurities.[5]

Chemical Stability and Reactivity

-

Stability : Arylboronic acids are known to be sensitive to air and moisture. They can undergo decomposition through pathways like protodeboronation, where the carbon-boron bond is cleaved.[6] They are also susceptible to forming stable cyclic anhydrides called boroxines, which can complicate characterization and reactivity.[7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Hazardous Decomposition Products : Upon combustion, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron.[8][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary principle is to contain the material and prevent it from becoming airborne or coming into contact with the operator.

-

Chemical Fume Hood : All weighing and handling of this compound solid must be conducted in a certified chemical fume hood to control dust and potential vapors.[11]

-

Ventilation : Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations.

-

Safety Stations : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE must be selected based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[10] For operations with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.

-

Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.

-

Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 dust mask) is required.

Safe Handling and Storage Protocols

Adherence to strict operational protocols is crucial for both safety and maintaining the chemical's integrity.

Handling Procedures

-

Preparation : Designate a specific area within a fume hood for the handling of this compound. Assemble all necessary equipment and reagents before retrieving the chemical from storage.

-

Weighing and Transfer : To prevent dust generation, avoid pouring the solid. Use a spatula for transfers. Weigh the compound on weighing paper or in a tared container within the fume hood.

-

Inert Atmosphere : For reactions sensitive to the decomposition of the boronic acid, consider handling the solid under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Post-Handling : After use, securely seal the container. Decontaminate the spatula and the work surface.

Storage Conditions

Proper storage is critical to prevent decomposition and ensure the longevity and reactivity of the compound.

-

Container : Keep the container tightly closed to prevent moisture absorption and exposure to air.[3]

-

Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature : Store in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[12]

-

Segregation : Store away from incompatible materials such as strong oxidizing agents.[13]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response Protocol

-

Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate : Ensure the area is well-ventilated, if safe to do so.

-

Contain : For small spills, cover with an inert absorbent material like sand or vermiculite. Avoid actions that create dust.

-

Clean-up : Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report : Report the incident to the appropriate environmental health and safety (EHS) personnel.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification : All waste containing this compound, including contaminated PPE, weighing paper, and rinseates, must be treated as hazardous waste.[11]

-

Segregation : Do not mix boronic acid waste with other chemical waste streams, particularly strong acids or oxidizers, which could cause a dangerous reaction.[11]

-

Containers : Collect solid and liquid waste in separate, clearly labeled, and sealable containers. The label must include "Hazardous Waste" and the full chemical name.[11]

-

Disposal : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11] Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company. For small quantities, local regulations may permit disposal down the sanitary sewer after neutralization with a mild base like sodium bicarbonate, but this requires explicit approval from local authorities.[14]

Conclusion

This compound is a valuable reagent whose safe and effective use is contingent upon a foundation of knowledge, preparation, and vigilance. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can confidently leverage the synthetic potential of this molecule. The principles of causality are clear: containment prevents exposure, proper storage preserves integrity, and prepared emergency responses mitigate the impact of accidents. This self-validating system of safety ensures that scientific advancement does not come at the cost of personal or environmental well-being.

References

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- O'Donovan, M. R., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 1268169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

- 13. laballey.com [laballey.com]

- 14. laballey.com [laballey.com]

Introduction: The Significance of 2-Borono-4-fluorobenzoic Acid and the Need for Solubility Data

An In-depth Technical Guide to the Solubility of 2-Borono-4-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid, a carboxylic acid, and a fluorine substituent on an aromatic ring, makes it a versatile building block for the synthesis of complex organic molecules, including novel therapeutic agents and functional materials. The boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, known for its ability to form reversible covalent bonds with biological targets. The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's overall physicochemical properties, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Despite its growing importance, a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently limited. This technical guide aims to bridge this knowledge gap by providing a robust theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and a discussion of the key factors influencing this critical physicochemical parameter. For drug development professionals, understanding solubility is paramount for formulation, purification, and ensuring bioavailability. For synthetic chemists, solvent selection based on solubility is crucial for reaction optimization and yield.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of this compound is governed by a combination of factors stemming from its distinct structural features: the benzoic acid core, the boronic acid group, and the fluorine substituent.

The Influence of the Benzoic Acid Core:

Benzoic acid itself exhibits limited solubility in water but is significantly more soluble in organic solvents.[1][2] Its solubility generally increases with the temperature of the solvent.[2][3][4] The aromatic ring is hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding. This dual nature dictates its solubility profile. In organic solvents, the non-polar aromatic ring interacts favorably with the non-polar parts of the solvent molecules.

The Role of the Boronic Acid Group:

The boronic acid group (-B(OH)₂) is known to have low solubility in non-polar organic solvents.[5] A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This process is often observed upon heating and can be influenced by the solvent, complicating solubility measurements.[6] The equilibrium between the boronic acid and its boroxine form can significantly affect the measured solubility.

The Impact of the Fluorine Substituent:

The fluorine atom at the 4-position of the benzoic acid ring is an electron-withdrawing group. This can increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[7] The high electronegativity of fluorine can also lead to specific interactions with solvents. Generally, fluorination can either increase or decrease solubility in organic solvents depending on the overall change in polarity and crystal lattice energy of the molecule. For instance, 4-fluorobenzoic acid is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[8]

Solvent Properties and their Effect on Solubility:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at solvating this compound. They can engage in hydrogen bonding with both the carboxylic acid and the boronic acid groups.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents can act as hydrogen bond acceptors for the acidic protons of the solute. Their effectiveness will depend on their polarity and ability to disrupt the crystal lattice of the solid.

-

Non-polar Solvents (e.g., toluene, hexane): The solubility of this compound is expected to be low in non-polar solvents due to the presence of the polar carboxylic and boronic acid groups.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a selection of organic solvents representing a range of polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to achieve clear separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the extracted solution through a syringe filter into a clean, pre-weighed vial. Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Self-Validating System:

To ensure the trustworthiness of the results, several controls should be implemented:

-

Time to Equilibrium: A time-course study should be performed to confirm that the measured solubility does not change after the chosen equilibration time.

-

Solid State Analysis: The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.

-

Triplicate Measurements: All experiments should be performed in triplicate to assess the precision of the method.

Data Presentation

The experimentally determined solubility data should be systematically recorded in a clear and organized manner.

Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents at a Specified Temperature.

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 5.1 | 25 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | 25 | Experimental Data | Calculated Data |

| Acetone | 5.1 | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | 25 | Experimental Data | Calculated Data |

| Toluene | 2.4 | 25 | Experimental Data | Calculated Data |

| Hexane | 0.1 | 25 | Experimental Data | Calculated Data |

Visualization of Expected Solubility Trends

The following diagram illustrates the expected qualitative solubility trends based on the theoretical principles discussed.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Borono-4-fluorobenzoic Acid

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data anticipated for 2-Borono-4-fluorobenzoic acid. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of its NMR spectra, grounded in established principles and data from analogous compounds.

Introduction

This compound is a bifunctional molecule of significant interest, incorporating a carboxylic acid, a boronic acid, and a fluorine substituent on an aromatic ring. This unique combination of functional groups makes it a valuable synthon in the development of novel therapeutics and functional materials. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, providing a framework for its characterization.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the atoms in this compound:

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The anticipated chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~13 | Broad Singlet | - |

| B(OH)₂ | Variable (Broad) | Broad Singlet | - |

| H-6 | ~8.1 | Doublet of doublets | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 |

| H-5 | ~7.4 | Doublet of doublets | ³J(H-H) ≈ 8, ³J(H-F) ≈ 9 |

| H-3 | ~7.2 | Doublet of doublets | ³J(H-H) ≈ 2, ⁴J(H-F) ≈ 9 |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically around 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are also exchangeable and will likely appear as a very broad signal. Its chemical shift can vary depending on the solvent, concentration, and water content.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a complex pattern due to the interplay of through-bond (H-H) and through-space (H-F) couplings.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons. It is expected to be a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller coupling to the fluorine atom (⁴J, meta coupling).

-

H-5: This proton is ortho to the fluorine atom and meta to the carboxylic acid and boronic acid groups. It will appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling) and the fluorine atom (³J, ortho coupling).

-

H-3: This proton is ortho to the boronic acid group and meta to the fluorine and carboxylic acid groups. It is expected to be a doublet of doublets due to coupling with the fluorine atom (³J, ortho coupling) and a smaller coupling to H-5 (⁴J, meta coupling).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-4 | ~165 (d, ¹J(C-F) ≈ 250 Hz) |

| C-2 | Broad or unobserved |

| C-6 | ~133 (d, ³J(C-F) ≈ 8 Hz) |

| C-1 | ~131 |

| C-5 | ~120 (d, ³J(C-F) ≈ 8 Hz) |

| C-3 | ~118 (d, ²J(C-F) ≈ 22 Hz) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically around 167 ppm.

-

Carbon Bearing Fluorine (C-4): This carbon will exhibit a large one-bond coupling to the fluorine atom (¹J(C-F)), resulting in a doublet with a coupling constant of approximately 250 Hz. This is a characteristic feature for a fluorine-substituted aromatic carbon.

-

Carbon Bearing Boronic Acid (C-2): The carbon atom directly attached to the boron atom (C-2) can be challenging to observe.[1] This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B, I=3/2), which can significantly broaden the carbon signal, sometimes to the point of it being indistinguishable from the baseline.[1][2][3]

-

Other Aromatic Carbons (C-1, C-3, C-5, C-6): The remaining aromatic carbons will show signals in the expected aromatic region (110-140 ppm). Their chemical shifts and multiplicities will be influenced by the fluorine substituent, resulting in observable C-F couplings.

-

C-3 and C-5: These carbons are ortho and meta to the fluorine, respectively, and will appear as doublets due to two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.

-

C-6 and C-1: These carbons will also be influenced by the substituents, with C-6 potentially showing a small three-bond coupling to fluorine.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

Sources

A Technical Guide to 2-Borono-4-fluorobenzoic Acid for Researchers in Drug Discovery

This guide provides an in-depth technical overview of 2-Borono-4-fluorobenzoic acid (CAS 481954-95-2), a critical building block for researchers and professionals in drug development. Herein, we delve into the selection of commercial suppliers, quality control methodologies, and key applications, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Sourcing and Selecting High-Purity this compound

The success of any synthetic endeavor hinges on the quality of the starting materials. For drug discovery applications, where precision and reproducibility are paramount, sourcing high-purity this compound is a critical first step.

When selecting a commercial supplier, researchers should consider the following key parameters:

-

Purity: Typically reported as a percentage (e.g., >95%, >98%), this is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For sensitive applications, higher purity is essential to minimize the introduction of impurities that could lead to side reactions or complicate purification of the final product.

-

CAS Number Verification: Ensure the supplier explicitly lists the compound with CAS Number 481954-95-2 . The isomeric nature of substituted phenylboronic acids means that similar-sounding names can refer to different molecules with distinct chemical properties.

-

Available Quantities and Lead Times: Suppliers cater to a range of needs, from milligram-scale for initial screening to kilogram-scale for preclinical development. Assess your project's requirements and the supplier's ability to meet your timeline.

-

Technical Support and Documentation: Reputable suppliers provide comprehensive technical data sheets, including certificates of analysis (CoA) with detailed purity information and spectroscopic data. Responsive technical support can be invaluable for troubleshooting.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities | Lead Time | Notes |

| Supplier A | >98% | 1g, 5g, 25g | 2-3 business days | Offers detailed CoA with NMR and HPLC data. |

| Supplier B | >95% | 500mg, 1g, 10g | 5-7 business days | Competitive pricing for smaller quantities. |

| Supplier C | Custom Synthesis | Grams to Kilograms | Varies | Specializes in bulk quantities and custom purity specifications. |

Note: The supplier names are generalized for illustrative purposes. Researchers should conduct their own due diligence to identify suitable vendors.

Quality Control and Characterization of this compound

Upon receiving a commercial batch of this compound, it is prudent to perform in-house quality control to verify its identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region will show characteristic splitting patterns for the three protons on the phenyl ring, influenced by the fluorine, boronic acid, and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and position of the fluorine atom.

Diagram 1: Workflow for Incoming Quality Control

Caption: A streamlined workflow for the quality control of incoming this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for fluorobenzoic acids.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient elution is often effective. A typical mobile phase system could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions (95% A, 5% B)

-

-

Detection: Monitor the elution profile at a wavelength of 254 nm.

-

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The fluorine substituent can enhance the metabolic stability and binding affinity of the final compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical Protocol for Suzuki Coupling

The following protocol is adapted from the patent literature and serves as a representative example for the use of this compound in the synthesis of biaryl compounds, which are common motifs in drug candidates.[1][2][3]

Experimental Protocol: Suzuki Coupling of an Aryl Halide with this compound

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a suitable base, for instance, an aqueous solution of potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like N,N-Dimethylformamide (DMF) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with an appropriate acid (e.g., glacial acetic acid) to a pH of approximately 4. The product can then be isolated by filtration and purified by preparative HPLC.[1][2][3]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Careful selection of commercial suppliers, rigorous quality control, and a sound understanding of its application in key synthetic transformations like the Suzuki-Miyaura cross-coupling are essential for its successful implementation in the synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently source, handle, and utilize this important reagent in their synthetic endeavors.

References

Sources

A Technical Guide to the Stability and Storage of 2-Borono-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Borono-4-fluorobenzoic acid is a versatile building block in medicinal chemistry and materials science. As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed protocols for its stability assessment. By understanding the chemical liabilities of this molecule and implementing appropriate handling strategies, researchers can ensure its integrity and the reproducibility of their experimental results.

Introduction: The Duality of Reactivity and Stability

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from the unique electronic nature of the boron atom, which allows for facile transmetalation. However, this same reactivity profile can also be a source of instability. This compound, with its electron-withdrawing fluorine and carboxylic acid substituents, presents a unique stability profile that warrants careful consideration. This guide will delve into the intrinsic stability of this molecule, its primary degradation pathways, and the practical measures that can be taken to mitigate decomposition.

Chemical Structure and Intrinsic Stability

The stability of this compound is governed by the interplay of its three key functional components: the phenyl ring, the boronic acid group, and the fluoro and carboxylic acid substituents.

-

The Boronic Acid Moiety: The boron atom in a boronic acid is sp² hybridized with a vacant p-orbital, making it a Lewis acid. This Lewis acidity is central to its reactivity in cross-coupling reactions but also renders it susceptible to nucleophilic attack, a key step in certain degradation pathways.

-